molecular formula C13H12O4 B3034621 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one CAS No. 197965-28-9

2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one

Cat. No.: B3034621
CAS No.: 197965-28-9
M. Wt: 232.23 g/mol
InChI Key: BYWQENRDUAFAAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenolic compound and a suitable cyclohexanone derivative, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific substitution pattern and the presence of two hydroxyl groups at positions 2 and 3. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,14-15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWQENRDUAFAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
Reactant of Route 3
2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
Reactant of Route 4
2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
Reactant of Route 5
2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
Reactant of Route 6
2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one

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